2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride

Catalog No.
S881685
CAS No.
1440535-62-5
M.F
C13H16Cl2N2
M. Wt
271.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile ...

CAS Number

1440535-62-5

Product Name

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile;hydrochloride

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

InChI

InChI=1S/C13H15ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-9H2;1H

InChI Key

YFUNKLXNEJMLON-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl

2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride is a synthetic compound characterized by the presence of a piperidine ring and a chlorophenyl group. Its molecular formula is C12H14ClN2C_{12}H_{14}ClN_2, and it is often studied for its potential pharmacological applications. The compound features a nitrile functional group, which contributes to its chemical reactivity and biological activity.

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to a variety of derivatives.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes under appropriate conditions.
  • Cyclization Reactions: The piperidine ring may undergo cyclization with other reactive species, leading to complex molecular architectures.

The specific conditions and reagents used in these reactions can significantly influence the yield and nature of the products formed.

Research indicates that 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride exhibits notable biological activities, particularly in the realm of neuroscience and medicinal chemistry. It has been studied for its potential as an:

  • Antidepressant: Exhibiting effects similar to known antidepressants by modulating neurotransmitter systems.
  • Analgesic: Showing promise in pain management through central nervous system pathways.
  • Anti-inflammatory Agent: Potentially reducing inflammation through various biochemical pathways.

These activities are attributed to its structural features, which allow it to interact with biological targets effectively.

The synthesis of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride typically involves several steps:

  • Formation of the Piperidine Derivative: The initial step may involve the reaction of piperidine with a suitable chlorinated aromatic compound.
  • Nitrile Introduction: The introduction of the nitrile group can be achieved through processes such as nucleophilic substitution or via cyanation reactions.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Optimizations in reaction conditions, such as temperature and solvent choice, are crucial for maximizing yield and purity.

The compound has several applications across different fields:

  • Pharmaceutical Development: Used as a lead compound in drug discovery programs targeting neurological disorders.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its biological activity.

Studies on the interactions of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride with various biological targets have shown that it may modulate receptor activity, particularly those involved in neurotransmission. This includes:

  • Serotonin Receptors: Potentially influencing mood regulation.
  • Dopamine Receptors: Affecting reward pathways and motor control.
  • Adrenergic Receptors: Modulating cardiovascular responses.

These interactions highlight the compound's versatility as a pharmacological agent.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride. Notable examples include:

Compound NameStructural FeaturesSimilarity
4-(4-Chlorophenyl)piperidineContains a piperidine ring with chlorophenyl substitutionHigh
4-(3-Chlorophenyl)piperidineSimilar piperidine structure with different substitutionModerate
4-(4-Chlorophenyl)piperidine-4-carbonitrileContains additional carbonitrile functionalityModerate
3-(3,4-Dichlorophenyl)pyrrolidineDifferent ring structure but similar halogenated motifModerate
N-(piperidin-4-yl)benzamide derivativesShares piperidine core but differs in functional groupsLow

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride lies in its specific combination of functional groups, particularly the nitrile and chlorophenyl moieties, which confer distinct pharmacological properties compared to other similar compounds. This specificity may lead to unique mechanisms of action and therapeutic profiles, making it a valuable candidate for further research in drug development.

The crystallographic characterization of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride is informed by extensive studies of structurally related compounds containing piperidine and 4-chlorophenyl moieties. Crystal structures of similar piperidine-containing acetonitrile derivatives consistently demonstrate that these compounds adopt specific conformational arrangements that influence their physical and chemical properties [1] [2] [3].

Piperidine rings in related crystalline structures universally prefer the chair conformation, which represents the most thermodynamically stable arrangement [4] [2]. In (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, crystallographic analysis revealed that the piperidine ring adopts a boat conformation under specific substitution patterns [2]. However, for simpler piperidine derivatives like the target compound, the chair conformation predominates with the nitrogen lone pair occupying an equatorial position, providing optimal steric and electronic stability [4].

Crystal systems of structurally analogous compounds typically crystallize in monoclinic space groups. The bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl derivative crystallized in a monoclinic system with space group P21/c, exhibiting unit cell parameters of a = 9.581 Å, b = 11.381 Å, c = 10.941 Å, and β = 103.15° [5]. Similar piperidine-containing compounds demonstrate comparable crystallographic characteristics, suggesting that 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride would likely adopt a monoclinic crystal system [3].

The conformational analysis of the 4-chlorophenyl substituent in related crystal structures shows preferential equatorial orientation when attached to saturated ring systems. In 4-(4-chlorophenyl)piperidin-4-ol, crystallographic studies revealed that the chlorophenyl group maintains an equatorial position to minimize steric interactions, with the phenyl ring oriented to optimize π-π stacking interactions with neighboring molecules . The acetonitrile group typically adopts an extended conformation to minimize dipole-dipole repulsions while maximizing crystal packing efficiency [2].

Hydrogen bonding patterns in the hydrochloride salt form would be expected to involve the protonated piperidine nitrogen forming ionic interactions with the chloride counterion. Similar piperidine hydrochloride salts demonstrate strong N+-H···Cl- hydrogen bonds with distances typically ranging from 3.0 to 3.3 Å [1]. These interactions significantly influence the overall crystal packing and contribute to the thermal stability of the crystalline form.

Spectroscopic characterization

Nuclear Magnetic Resonance (NMR) spectral analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride through characteristic chemical shift patterns and coupling relationships. The 1H NMR spectrum of this compound would exhibit distinct resonances corresponding to each structural component [7] [8] [9].

The aromatic protons of the 4-chlorophenyl group typically appear as two doublets in the 7.20-7.40 ppm region, with the protons ortho to chlorine appearing slightly downfield due to the electron-withdrawing effect of the halogen substituent [7] [8]. The coupling pattern would show characteristic ortho-coupling with J values of approximately 8-9 Hz, consistent with substituted benzene derivatives [9].

The piperidine ring protons generate a complex multiplet pattern in the aliphatic region. The axial and equatorial protons adjacent to nitrogen (positions 2 and 6) typically appear as multiplets between 2.40-3.20 ppm, while the remaining methylene protons resonate between 1.40-1.80 ppm [8] [9]. In the hydrochloride salt form, the piperidine nitrogen becomes protonated, causing characteristic downfield shifts of the adjacent methylene protons by approximately 0.3-0.5 ppm relative to the free base [1].

The methine proton at the carbon bearing both the chlorophenyl and piperidine substituents represents a distinctive diagnostic signal. This proton typically appears as a singlet between 4.5-5.2 ppm, with the exact chemical shift dependent on the electronic effects of the neighboring groups [7] [8]. The absence of coupling to other protons confirms the quaternary nature of the adjacent carbon bearing the nitrile group.

13C NMR spectroscopy provides additional structural confirmation through characteristic carbonyl and aromatic carbon resonances. The nitrile carbon appears as a sharp singlet between 115-120 ppm, representing one of the most distinctive signals in the spectrum [10] [11]. The aromatic carbons of the chlorophenyl group exhibit the expected pattern with the carbon bearing chlorine appearing around 133-135 ppm, while the remaining aromatic carbons resonate between 127-131 ppm [7] [8].

The piperidine ring carbons appear in the aliphatic region, with the carbons adjacent to nitrogen typically observed around 50-55 ppm in the hydrochloride salt form [8] [9]. The central methylene carbons of the piperidine ring resonate between 24-26 ppm, consistent with saturated aliphatic systems [9].

Infrared (IR) vibrational mode assignments

Infrared spectroscopy of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride reveals characteristic absorption bands that provide definitive structural confirmation through functional group identification. The nitrile functional group generates the most diagnostic absorption, appearing as a sharp, intense band between 2220-2260 cm-1 [10] [11] [12].

The aromatic C-H stretching vibrations of the 4-chlorophenyl group appear in the 3000-3100 cm-1 region, typically manifesting as multiple weak to medium intensity bands [10] [13]. The aromatic C=C stretching vibrations generate characteristic absorptions between 1580-1600 cm-1 and 1480-1520 cm-1, with the exact frequencies influenced by the electron-withdrawing chlorine substituent [10] [13].

Aliphatic C-H stretching vibrations from the piperidine ring system produce multiple overlapping bands in the 2800-3000 cm-1 region [10] [12]. The C-H bending vibrations appear between 1350-1480 cm-1, often manifesting as complex multiplet patterns due to the multiple methylene groups in the piperidine ring [12].

The hydrochloride salt formation introduces additional characteristic absorptions. The protonated piperidine nitrogen generates broad N+-H stretching vibrations between 2400-3200 cm-1, often appearing as a broad, diffuse absorption that may overlap with C-H stretching modes [10] [8]. The ionic nature of the N+-H···Cl- interaction typically produces distinctive broad absorption patterns that distinguish the salt form from the free base [8].

C-Cl stretching vibrations from the aromatic chlorine substituent appear as medium intensity bands between 750-850 cm-1 [10] [13]. The out-of-plane aromatic C-H bending vibrations generate characteristic fingerprint region absorptions between 650-900 cm-1, providing additional structural confirmation [13].

Mass spectrometric fragmentation patterns

Mass spectrometric analysis of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride produces characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak would appear at m/z corresponding to the protonated molecular species, typically around m/z 273-275 for the hydrochloride salt [11] [14].

The most characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN, mass 27) from the nitrile group, producing a base peak at [M-27]+. This fragmentation pattern is highly diagnostic for acetonitrile derivatives and represents the predominant fragmentation mode for this compound class [11] [14]. The resulting fragment ion corresponds to the 4-chlorophenyl-piperidinium cation, which stabilizes through resonance delocalization.

Alpha-cleavage adjacent to the nitrogen atom represents another significant fragmentation pathway. Loss of the piperidine moiety (mass 84) produces a fragment ion at [M-84]+, corresponding to the 4-chlorophenylacetonitrile cation [11]. This fragment may undergo further fragmentation through loss of the chlorine atom (mass 35) or the nitrile group.

The 4-chlorophenyl substituent generates characteristic chlorine isotope patterns in the mass spectrum. Fragments containing chlorine exhibit the characteristic 3:1 intensity ratio between M and M+2 peaks, providing definitive confirmation of chlorine incorporation [11]. The tropylium ion at m/z 111 (4-chlorobenzyl cation) represents a stable fragment commonly observed in chlorophenyl-containing compounds.

The piperidine ring may fragment through multiple pathways. Loss of ethylene units (mass 28) through McLafferty rearrangement can produce fragments at [M-28]+ and [M-56]+ [11]. The base peak at m/z 30 corresponding to the CH2=NH2+ fragment represents a characteristic piperidine fragmentation product [11].

Thermochemical properties

Melting point determination and polymorphism

The melting point characteristics of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride can be predicted based on thermochemical data from structurally related compounds. Piperidine derivatives typically exhibit melting points that correlate with molecular symmetry, hydrogen bonding capacity, and crystal packing efficiency [15] [16] .

Related 4-chlorophenyl piperidine derivatives demonstrate melting points in the 120-180°C range. 4-(4-Chlorophenyl)piperidin-4-ol exhibits a melting point of 137-140°C [18], while its hydrochloride salt would be expected to melt at a higher temperature due to increased ionic interactions. The incorporation of the acetonitrile functional group typically elevates melting points by 20-40°C relative to corresponding alcohols due to enhanced dipole-dipole interactions [19] [20].

Polymorphism represents a significant consideration for pharmaceutical compounds containing piperidine moieties. Crystallization solvent selection profoundly influences polymorphic form selection, with different solvents potentially producing distinct crystal modifications [21] [22]. Acetonitrile, ethyl acetate, and ethanol represent common recrystallization solvents that may produce different polymorphic forms of the target compound [21].

The hydrochloride salt formation generally reduces polymorphic tendencies compared to free base forms due to the additional ionic interactions that constrain molecular conformations [21] [22]. However, solvatomorphism remains possible, particularly with protic solvents that can participate in hydrogen bonding networks with the chloride counterion [22].

Thermal analysis techniques including Differential Scanning Calorimetry (DSC) would be essential for complete polymorphic characterization. Related compounds demonstrate endothermic melting transitions with enthalpies of fusion ranging from 25-45 kJ/mol for piperidine derivatives [21] [16]. The presence of multiple endothermic events would indicate potential polymorphic transitions or desolvation processes [21].

Solubility profile analysis

The solubility characteristics of 2-(4-Chlorophenyl)-2-(piperidin-1-yl)acetonitrile hydrochloride reflect the compound's amphiphilic nature, combining lipophilic aromatic and aliphatic components with hydrophilic ionic functionality. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form [21] [23].

Aqueous solubility is primarily governed by the ionic interactions between the protonated piperidine nitrogen and the chloride counterion. Similar piperidine hydrochloride salts demonstrate water solubilities ranging from 50-500 mg/mL, depending on the specific substitution pattern and molecular weight [18]. The 4-chlorophenyl substituent reduces aqueous solubility through hydrophobic interactions, while the acetonitrile group may enhance solubility through hydrogen bonding with water molecules.

Organic solvent solubility follows predictable patterns based on polarity matching principles. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide would be expected to dissolve the compound readily due to favorable dipole-dipole interactions with the nitrile group and ionic solvation of the salt [21] [23]. The solubility order would likely follow: water > methanol > ethanol > acetonitrile > ethyl acetate > toluene.

Temperature dependence of solubility typically follows exponential relationships for ionic compounds. Solubility in polar solvents generally increases substantially with temperature, potentially by factors of 3-10 between 25°C and 80°C [21]. This temperature dependence provides opportunities for recrystallization-based purification and polymorphic form control.

pH effects significantly influence solubility behavior. At physiological pH (7.4), the piperidine nitrogen (pKa ≈ 10.7) remains predominantly protonated, maintaining the salt character and high aqueous solubility [24]. At alkaline pH values above 11, deprotonation occurs, converting the compound to the less soluble free base form and potentially causing precipitation [24].

Dates

Last modified: 08-16-2023

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